3,4-dihydroxy-N'-(3-methylbenzylidene)benzohydrazide
Overview
Description
3,4-dihydroxy-N’-(3-methylbenzylidene)benzohydrazide is an organic compound with the molecular formula C15H14N2O3. This compound is characterized by the presence of two hydroxyl groups on the benzene ring and a hydrazide linkage, which is conjugated with a 3-methylbenzylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy-N’-(3-methylbenzylidene)benzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzoic acid hydrazide and 3-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
Reactants: 3,4-dihydroxybenzoic acid hydrazide and 3-methylbenzaldehyde.
Solvent: Ethanol.
Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate).
Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by cooling the reaction mixture, filtering the precipitate, and recrystallizing from ethanol.
Industrial Production Methods
While specific industrial production methods for 3,4-dihydroxy-N’-(3-methylbenzylidene)benzohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydroxy-N’-(3-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imine (C=N) bond can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
3,4-dihydroxy-N’-(3-methylbenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its possible anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The biological activity of 3,4-dihydroxy-N’-(3-methylbenzylidene)benzohydrazide is thought to be mediated through its interaction with cellular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, while the hydrazide moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroxybenzohydrazide: Lacks the benzylidene moiety, simpler structure.
3-methylbenzylidene benzohydrazide: Lacks the hydroxyl groups, different reactivity.
2,4-dihydroxy-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide: Similar structure but with different substitution pattern.
Uniqueness
3,4-dihydroxy-N’-(3-methylbenzylidene)benzohydrazide is unique due to the presence of both hydroxyl groups and the 3-methylbenzylidene moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse interactions with biological targets and makes it a versatile compound for various applications.
Properties
IUPAC Name |
3,4-dihydroxy-N-[(E)-(3-methylphenyl)methylideneamino]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-2-4-11(7-10)9-16-17-15(20)12-5-6-13(18)14(19)8-12/h2-9,18-19H,1H3,(H,17,20)/b16-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUZNPSZRIXGLB-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC(=C(C=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.